molecular formula C8H9NO4 B1330767 5-Nitro-m-xylene-alpha,alpha'-diol CAS No. 71176-55-1

5-Nitro-m-xylene-alpha,alpha'-diol

Cat. No.: B1330767
CAS No.: 71176-55-1
M. Wt: 183.16 g/mol
InChI Key: FTLFITNFXXERLN-UHFFFAOYSA-N
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Description

5-Nitro-m-xylene-alpha,alpha’-diol is an organic compound with the chemical formula C8H9NO4. It is also known as 5-Nitro-1,3-phenylene dimethanol. This compound is characterized by the presence of a nitro group (-NO2) and two hydroxyl groups (-OH) attached to a benzene ring. It is commonly used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Nitro-m-xylene-alpha,alpha’-diol can be synthesized through the nitration of m-xylene. The specific preparation method involves the following steps :

  • Dissolve m-xylene in nitric acid and add sulfuric acid as a catalyst.
  • Slowly add a mixture of nitric acid with a high concentration at low temperature.
  • After the reaction is complete, filter off the lead nitrate precipitate from the reaction solution.

Industrial Production Methods

In industrial settings, the production of 5-Nitro-m-xylene-alpha,alpha’-diol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-m-xylene-alpha,alpha’-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group (-NH2) under suitable conditions.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic medium are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 5-nitro-1,3-benzenedicarboxylic acid.

    Reduction: Formation of 5-amino-1,3-phenylene dimethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Nitro-m-xylene-alpha,alpha’-diol has several scientific research applications :

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the development of chemical sensors for detecting explosives such as 2,4,6-trinitrotoluene (TNT).

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of pigments, pesticides, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    5-Nitro-m-xylene: Lacks the hydroxyl groups present in 5-Nitro-m-xylene-alpha,alpha’-diol.

    1,3-Benzenedimethanol: Lacks the nitro group present in 5-Nitro-m-xylene-alpha,alpha’-diol.

    5-Amino-m-xylene-alpha,alpha’-diol: Contains an amino group instead of a nitro group.

Uniqueness

5-Nitro-m-xylene-alpha,alpha’-diol is unique due to the presence of both nitro and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

[3-(hydroxymethyl)-5-nitrophenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c10-4-6-1-7(5-11)3-8(2-6)9(12)13/h1-3,10-11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLFITNFXXERLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1CO)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00221379
Record name 5-Nitro-m-xylene-alpha,alpha'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00221379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71176-55-1
Record name 5-Nitro-1,3-benzenedimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71176-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nitro-m-xylene-alpha,alpha'-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071176551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Nitro-m-xylene-alpha,alpha'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00221379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-nitro-m-xylene-alpha,alpha'-diol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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